(E)-4-pyridin-2-ylbut-3-en-2-ol
Description
(E)-4-Pyridin-2-ylbut-3-en-2-ol is a pyridine-containing enol derivative characterized by a conjugated double bond in the E configuration and a hydroxyl group at the C2 position of the butenol chain.
Properties
CAS No. |
133080-43-0 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(E)-4-pyridin-2-ylbut-3-en-2-ol |
InChI |
InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-8,11H,1H3/b6-5+ |
InChI Key |
ZNQLIHBCMOTDLX-AATRIKPKSA-N |
SMILES |
CC(C=CC1=CC=CC=N1)O |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=N1)O |
Canonical SMILES |
CC(C=CC1=CC=CC=N1)O |
Synonyms |
3-Buten-2-ol,4-(2-pyridinyl)-,(E)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with pyridine derivatives and enol/ester-containing molecules from the evidence:
Table 1: Comparative Physicochemical Properties
Key Observations:
- Hydrogen-Bonding Capacity: The hydroxyl group in this compound increases its solubility in polar solvents compared to non-hydroxylated analogs like Ethyl 2-(piperidin-4-yl)acetate. However, it is less hydrophilic than 2-(2-Hydroxyethoxy)pyridin-3-ol due to fewer hydrogen-bond donors .
- Stereochemical Effects : The E configuration of the double bond may influence intermolecular interactions, such as π-stacking with aromatic systems or steric hindrance in biological targets.
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